

An In-depth Technical Guide to the Crystal Structure of 4-Bromobenzothioamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

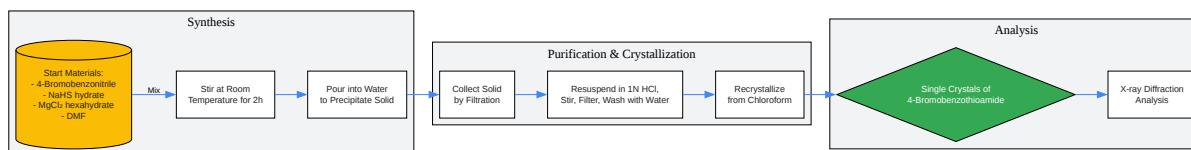
Compound Name: 4-Bromothiobenzamide

Cat. No.: B1270958

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4-bromobenzothioamide (C_7H_6BrNS), a compound of interest due to the broad biological activities associated with the thioamide functional group.^[1] Understanding the precise three-dimensional arrangement of atoms, intermolecular interactions, and packing in the solid state is crucial for structure-based drug design and development. This document details the synthesis, crystallization, and crystallographic analysis of the title compound.


Synthesis and Crystallization

The synthesis of 4-bromobenzothioamide was achieved by treating 4-bromobenzonitrile with sodium hydrogen sulfide and magnesium chloride.^[1] The resulting product was then purified by recrystallization to yield single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Synthesis and Recrystallization^[1]

- Reaction Setup: A slurry was prepared by mixing 70% sodium hydrogen sulfide hydrate (21.98 mmol) and magnesium chloride hexahydrate (10.99 mmol) in 40 mL of dimethylformamide (DMF).
- Addition of Starting Material: 4-Bromobenzonitrile (11.0 mmol) was added to the slurry.

- Reaction: The mixture was stirred at room temperature for 2 hours.
- Precipitation: The resulting mixture was poured into 100 mL of water, causing the crude product to precipitate.
- Filtration and Washing: The precipitated solid was collected by filtration. It was then resuspended in 50 mL of 1 N HCl, stirred for 30 minutes, filtered again, and washed with excess water.
- Crystallization: The purified product was recrystallized from chloroform to afford high-quality crystals of 4-bromobenzothioamide suitable for X-ray analysis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and analysis of 4-bromobenzothioamide.

Crystallographic Data and Structure Refinement

The crystal structure of 4-bromobenzothioamide was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group with two independent molecules in the asymmetric unit.[1][2]

Table 1: Crystal Data and Structure Refinement Parameters[1]

Parameter	Value
Chemical Formula	C ₇ H ₆ BrNS
Formula Weight (M _r)	216.10
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	19.6325 (11)
b (Å)	10.6101 (6)
c (Å)	7.8859 (5)
β (°)	100.078 (1)
Volume (V) (Å ³)	1617.31 (16)
Z	8
Temperature (K)	296
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)
Absorption Coeff. (μ) (mm ⁻¹)	5.26
Crystal Size (mm)	0.21 × 0.17 × 0.09

Refinement Protocol

The crystal structure was refined against F² for all reflections. The hydrogen atoms were placed in geometrically idealized positions (C—H = 0.93 Å, N—H = 0.86 Å) and were constrained to ride on their parent atoms.[\[1\]](#)

Molecular and Crystal Structure Analysis

The analysis of the crystal structure reveals key details about the molecular conformation and the intermolecular forces that govern the crystal packing.

Molecular Conformation

The asymmetric unit of 4-bromobenzothioamide contains two crystallographically independent molecules.^[2] In these two molecules, the thioamide fragment is not coplanar with the aromatic ring. The dihedral angles between the benzene ring and the thioamide group are 23.6 (4) $^{\circ}$ and 20.5 (3) $^{\circ}$, respectively.^{[1][2]}

Intermolecular Interactions and Crystal Packing

The crystal packing is primarily stabilized by intermolecular N—H \cdots S hydrogen bonds. These interactions link the molecules into a cohesive three-dimensional network. The distances for these hydrogen bonds are within the expected range for such interactions.^[1]

Table 2: Hydrogen Bond Geometry (Å, °)^[1]

D—H \cdots A	d(D—H)	d(H \cdots A)	d(D \cdots A)	\angle (DHA)
N1—H1A \cdots S1	0.86	2.78	3.605 (3)	160
N1—H1B \cdots S2	0.86	2.71	3.523 (2)	158

The hydrogen bonding interactions between the nitrogen and sulfur atoms, with N \cdots S distances ranging from 3.500 (2) Å to 3.605 (3) Å, are comparable to those observed in structurally related thioamides.^[1]

Potential Biological Significance

Thioamides are recognized as a class of biologically active compounds with a wide spectrum of activities.^[1] While specific biological data for 4-bromobenzothioamide is not detailed in the primary crystallographic report, related structures exhibit notable activities. For instance, compounds containing a bromophenyl moiety linked to a thiosemicarbazide chain have shown antibacterial properties.^[3] The presence of a halogen, such as bromine, in organic molecules is often associated with various biological activities.^[4] The detailed structural information presented here provides a solid foundation for future investigations into the biological profile of 4-bromobenzothioamide and for the rational design of new derivatives with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromothiobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-thio-benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of 4-Bromobenzothioamide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1270958#crystal-structure-of-4-bromobenzothioamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com